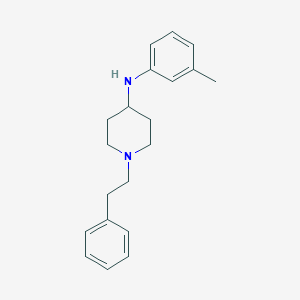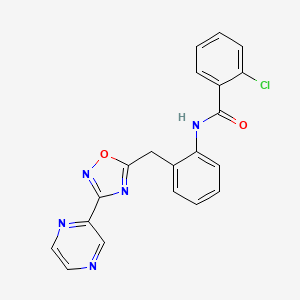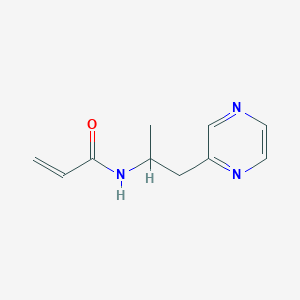![molecular formula C16H15ClO3 B2506024 Ethyl 4-[(4-chlorobenzyl)oxy]benzoate CAS No. 56441-54-4](/img/structure/B2506024.png)
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Übersicht
Beschreibung
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is a useful research compound. Its molecular formula is C16H15ClO3 and its molecular weight is 290.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiplatelet Activity
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate derivatives have been synthesized and evaluated for their potential antiplatelet activities, focusing on protease-activated receptor 4 (PAR4) antagonism. These compounds, through structure-activity relationship studies, have highlighted key functional groups contributing to anti-PAR4 activity. Among them, certain derivatives demonstrated potent inhibitory effects on PAR4-mediated platelet aggregation, suggesting their potential as novel antiplatelet drug candidates (Chen et al., 2008).
Reversible Optical Storage
The compound has been applied in the development of azo polymers for reversible optical storage. The cooperative motion between azo and similar functional groups in amorphous polymers has been observed, leading to significant photoinduced birefringence. This property is essential for the creation of high-efficiency optical storage materials that can be photoinduced and photoerased, showcasing the application of this compound derivatives in advanced material science (Meng et al., 1996).
Anti-Juvenile Hormone Agents
Research on this compound derivatives has also extended to the field of entomology, where compounds such as ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate have shown significant anti-juvenile hormone (JH) activity. These compounds induced precocious metamorphosis in silkworm larvae, a clear indicator of JH deficiency. This research opens pathways for developing novel insect control agents targeting JH pathways, crucial for insect growth and development (Kuwano et al., 2008).
Crystallography and Structural Analysis
The compound's derivatives have also been explored in crystallography and structural analysis. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography. Such studies provide valuable insights into the molecular and crystal structure, facilitating the design and synthesis of more effective compounds with desired properties (Manolov et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWPPXQXMUOYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(2-furyl)-N-(4-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acrylamide](/img/structure/B2505941.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505943.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)
![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)
![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)



![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)
